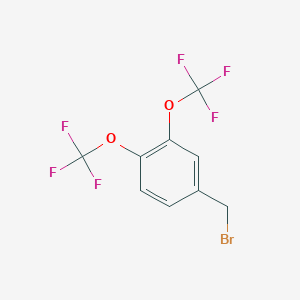

3,4-Bis(trifluoromethoxy)benzyl bromide; 95%

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzyl bromides are a class of organic compounds which contain a benzene ring attached to a bromomethyl group . They are typically used as building blocks in organic synthesis . The trifluoromethoxy group is a strong electron-withdrawing group, which can affect the reactivity of the benzyl bromide .

Synthesis Analysis

Benzyl bromides can be synthesized through various methods. One common method is the Friedel-Crafts alkylation, where a benzene ring is reacted with a bromomethyl compound in the presence of a Lewis acid such as aluminum chloride .Molecular Structure Analysis

The molecular structure of benzyl bromides consists of a benzene ring attached to a bromomethyl group. The trifluoromethoxy groups are attached to the benzene ring .Chemical Reactions Analysis

Benzyl bromides are typically used as electrophiles in nucleophilic substitution reactions. They can react with a variety of nucleophiles, including amines, alcohols, and carboxylic acids .Physical And Chemical Properties Analysis

Benzyl bromides are typically liquids at room temperature. They have a high density and a low boiling point .Applications De Recherche Scientifique

Synthesis of Bioreductive Drugs

One of the primary applications of compounds like 4-(Trifluoromethoxy)benzyl bromide is in the synthesis of bioreductive drugs . For instance, it has been used in the synthesis of the bioreductive drug, (6 S)-2-nitro-6- { [4- (trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5 H -imidazo [2,1- b ] [1,3]oxazine (PA-824) .

Friedel-Crafts Polymerization

Compounds like 4-(Trifluoromethoxy)benzyl bromide have been used in Friedel-Crafts polymerization . This process involves the use of aluminum chloride as a catalyst to facilitate the polymerization .

Detection of Uracil in DNA

Similar compounds, such as 3,5-Bis(trifluoromethyl)benzyl bromide, have been used as derivatization reagents in the detection of uracil in DNA by GC and negative chemical ionization mass spectrometry .

Synthesis of Non-peptidic Neurokinin NK1 Receptor Antagonist

3,5-Bis(trifluoromethyl)benzyl bromide has also been used in the enantioselective synthesis of non-peptidic neurokinin NK1 receptor antagonist, L-733,060 .

Anti-inflammatory and Antiangiogenic Activities

4-(Trifluoromethyl)benzyl bromide, a compound with a similar structure, has been used in the study of anti-inflammatory and antiangiogenic activities . The compound was used in density functional theoretical (DFT) computations to understand its influence on these activities .

Organic Building Blocks

Compounds like 4-(Trifluoromethoxy)benzyl bromide are often used as organic building blocks in various chemical reactions . They can be used to synthesize a wide range of organic compounds, contributing to fields like medicinal chemistry, materials science, and more .

Mécanisme D'action

Target of Action

Similar compounds have been used in the synthesis of drugs with antiviral activities , suggesting potential interactions with viral proteins or enzymes.

Mode of Action

It’s known that benzyl bromides can act as alkylating agents, reacting with nucleophilic sites on target molecules . The trifluoromethoxy groups may enhance the electrophilicity of the benzyl bromide, facilitating these reactions.

Biochemical Pathways

Based on its potential use in antiviral drug synthesis , it may interfere with viral replication or protein synthesis pathways.

Pharmacokinetics

Its solubility in organic solvents such as chloroform and methanol suggests that it may be well-absorbed in the body

Result of Action

As a potential antiviral agent , it may inhibit viral replication or disrupt viral protein synthesis, leading to a decrease in viral load.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 3,4-Bis(trifluoromethoxy)benzyl bromide. For instance, its reactivity may be affected by the pH and temperature of its environment . Additionally, exposure to moisture or incompatible substances could lead to degradation or hazardous reactions .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4-(bromomethyl)-1,2-bis(trifluoromethoxy)benzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrF6O2/c10-4-5-1-2-6(17-8(11,12)13)7(3-5)18-9(14,15)16/h1-3H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COWXCGDEUBIJIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)OC(F)(F)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrF6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Bromomethyl)-1,2-bis(trifluoromethoxy)benzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Butylamino)methyl]-2,6-dimethoxyphenol hydrochloride](/img/structure/B6342883.png)

![2,6-Dimethoxy-4-[(propylamino)methyl]phenol hydrochloride](/img/structure/B6342886.png)

![(6-{2-[2-(2-Methoxy-ethoxy)-ethoxy]-ethoxy}-hexyl)phosphonic acid, 95%](/img/structure/B6342916.png)

![(6-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}hexyl)phosphonic acid, 95%](/img/structure/B6342920.png)